2,2-Bis(trifluoromethyl)propanol

Description

Overview of Highly Fluorinated Alcohols in Organic and Materials Chemistry

Highly fluorinated alcohols are organofluorine compounds characterized by the presence of one or more trifluoromethyl groups, which impart distinct physicochemical properties. wikipedia.orgnih.gov These properties, including strong hydrogen-bonding capabilities, low nucleophilicity, and high polarity, have made them valuable as solvents, reagents, and building blocks in a variety of chemical transformations. nih.govacs.orgacs.org

The presence of fluorine atoms significantly influences the electron density and steric environment of the alcohol functional group, leading to enhanced acidity compared to their non-fluorinated counterparts. acs.orgguidechem.com This increased acidity allows them to act as effective catalysts or promoters for a range of organic reactions. nih.gov Furthermore, their unique solvent properties enable them to facilitate reactions that are challenging to achieve in conventional solvents, such as C-H activation and functionalization. rsc.org

In materials chemistry, the incorporation of fluorinated alcohols into polymers and other materials can enhance thermal stability, chemical resistance, and other performance characteristics. Their low surface energy and hydrophobic/lipophobic nature are also exploited in the design of specialized coatings and surfaces.

Research Significance of 2,2-Bis(trifluoromethyl)propanol and its Analogs

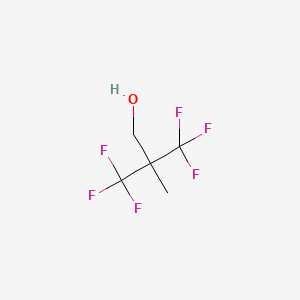

This compound, with the chemical formula C5H6F6O, is a colorless liquid that serves as a key building block in the synthesis of various organic compounds. guidechem.comguidechem.com Its structure, featuring a propanol (B110389) backbone with two trifluoromethyl groups attached to the same carbon atom, gives it a unique combination of steric bulk and electronic properties. guidechem.com This compound is particularly noted for its strong acidity and its utility as a catalyst in organic reactions. guidechem.comguidechem.com

The primary research significance of this compound lies in its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.comguidechem.com The trifluoromethyl groups it contains are known to enhance the metabolic stability and bioactivity of molecules, making them desirable moieties in drug discovery and development. guidechem.com

Analogs of this compound, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are also widely used in research. wikipedia.orgrsc.org Like this compound, these analogs are valued for their ability to promote a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and functionalizations of multiple bonds. nih.govacs.org The choice of a specific fluorinated alcohol often depends on the desired reaction conditions and the specific properties required for a given transformation.

The table below provides a summary of the key properties of this compound. guidechem.com

| Property | Value |

| CAS Number | 2927-17-5 |

| Molecular Formula | C5H6F6O |

| Molecular Weight | 196.09 g/mol |

| Boiling Point | 134.7 °C at 760 mmHg |

| Melting Point | 35 °C |

| Density | 1.386 g/cm³ |

| Refractive Index | 1.314 |

Structure

3D Structure

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c1-3(2-12,4(6,7)8)5(9,10)11/h12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVIQMXPNJDUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371189 | |

| Record name | 2,2-Bis(trifluoromethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2927-17-5 | |

| Record name | 2,2-Bis(trifluoromethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Bis Trifluoromethyl Propanol

Multi-Step Synthetic Strategies from Precursors

Multi-step synthesis provides a versatile, albeit often complex, approach to 2,2-Bis(trifluoromethyl)propanol, starting from more readily available chemical building blocks. These methods involve the sequential introduction of functional groups and the critical trifluoromethyl moieties.

The use of malonate derivatives offers a classical carbon-carbon bond-forming strategy that can be adapted for the synthesis of the propanol (B110389) backbone. While direct synthesis of this compound from malonates is not widely documented as a primary route, related compounds suggest its plausibility. For instance, derivatives like ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate are known, indicating that a malonate structure can incorporate the bis(trifluoromethyl) group. chemicalbook.com

A general, though not specifically cited, pathway could involve the alkylation of a malonate ester, followed by a reduction of the ester groups to alcohols and subsequent trifluoromethylation steps. The reactivity of malonic acid derivatives in cyclocondensation and acylation reactions is well-established, highlighting their versatility as synthons for complex molecular frameworks. nih.gov However, the high reactivity required to introduce two trifluoromethyl groups at the same carbon presents a significant synthetic challenge for this class of precursors.

Organometallic reagents are crucial for the synthesis of trifluoromethylated alcohols, including this compound. These reagents can act as potent nucleophiles to deliver a trifluoromethyl group (CF₃⁻) or as precursors in reactions that build the carbon skeleton.

One of the most common methods involves the nucleophilic trifluoromethylation of carbonyl compounds using organosilicon reagents, such as trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. nih.govorganic-chemistry.org This reaction is typically initiated by a fluoride (B91410) source and can convert aldehydes and ketones into their corresponding trifluoromethyl carbinols. organic-chemistry.org For the synthesis of this compound, a potential precursor would be a ketone already containing a trifluoromethyl group, which would then undergo a second trifluoromethylation.

Other organometallic reagents, such as (trifluoromethyl)zinc reagents, have also been developed for the trifluoromethylation of carbonyls. organic-chemistry.org Furthermore, Grignard reagents are employed in the ring-opening of epoxides, which represents another pathway where organometallics are essential. masterorganicchemistry.com

Ring-Opening Reactions of Fluorinated Epoxides

The ring-opening of 2,2-Bis(trifluoromethyl)oxirane (also known as hexafluoroisobutylene epoxide) stands out as a highly effective and regioselective method for preparing this compound and its derivatives. researchgate.net The significant strain of the three-membered epoxide ring, combined with the strong electron-withdrawing nature of the two trifluoromethyl groups, dictates the reaction's outcome. masterorganicchemistry.com

The reaction of 2,2-Bis(trifluoromethyl)oxirane with a wide range of nucleophiles proceeds with high regioselectivity, resulting in the exclusive formation of tertiary alcohols. researchgate.net The nucleophile attacks the unsubstituted methylene (B1212753) carbon (CH₂) of the epoxide ring in a classic Sₙ2-type mechanism, leading to the cleavage of the adjacent C-O bond. masterorganicchemistry.comresearchgate.net This regioselectivity is driven by the steric hindrance at the highly substituted quaternary carbon and the electronic influence of the CF₃ groups. vu.nl

The reaction provides a straightforward route to a variety of functionalized materials containing the -CH₂C(CF₃)₂OH group. researchgate.net

Table 1: Nucleophilic Ring-Opening of 2,2-Bis(trifluoromethyl)oxirane

| Nucleophile (Nu⁻) | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Oxygen Nucleophiles | CH₃OH, C₂H₅OCH₂CH₂OH, NaOH/KOH, PTC | R-OCH₂C(CF₃)₂OH | researchgate.net |

| Sulfur Nucleophiles | Na₂S (aq) | S[CH₂C(CF₃)₂OH]₂ | researchgate.net |

| Sulfur Nucleophiles | Na₂S₂O₃ | Na⁺ ⁻O₃S₂CH₂C(CF₃)₂OH | researchgate.net |

| Sulfur Nucleophiles | NaSCN (aq) | HSCN adduct, leading to cyclic imine | researchgate.net |

| Carbon Nucleophiles | Not specified | Nu-CH₂C(CF₃)₂OH | researchgate.net |

PTC: Phase Transfer Catalysis

The ring-opening of 2,2-Bis(trifluoromethyl)oxirane can also be initiated by electrophiles, particularly strong acids (HX). researchgate.net In this pathway, the epoxide oxygen is first protonated or activated by the electrophile, making the ring more susceptible to attack by the conjugate base (X⁻). vu.nl Similar to the nucleophilic pathway, these reactions are highly regioselective, with the halide or conjugate base attacking the unsubstituted carbon atom. This process occurs under mild conditions and provides a direct route to compounds of the structure XCH₂C(CF₃)₂OH. researchgate.net

Table 2: Electrophilic Ring-Opening of 2,2-Bis(trifluoromethyl)oxirane

| Reagent (HX) | Product (XCH₂C(CF₃)₂OH) | Conditions | Reference |

|---|---|---|---|

| FSO₃H | X = FSO₂O | Mild | researchgate.net |

| CF₃SO₃H | X = CF₃SO₂O | Mild | researchgate.net |

| HCl | X = Cl | Mild | researchgate.net |

| HI | X = I | Mild | researchgate.net |

Preparation of Structurally Related Trifluoromethylated Propanols

The synthetic principles used for this compound extend to a broader family of trifluoromethylated propanols and related alcohols. A prevalent method for creating α-trifluoromethyl alcohols is the nucleophilic trifluoromethylation of aldehydes and ketones. organic-chemistry.org For example, reacting a ketone with the Ruppert-Prakash reagent (TMSCF₃) in the presence of a suitable initiator provides access to a wide array of tertiary trifluoromethylated alcohols. nih.govorganic-chemistry.org

Furthermore, specialized synthesis can yield more complex structures, such as trifluoromethylated amino alcohols. These are often prepared by the stereoselective addition of TMSCF₃ to β-keto-benzyl-O-oximes, followed by reduction to the corresponding amino alcohol. nih.gov These methods underscore the importance of trifluoromethylation reagents in modern organic synthesis for accessing valuable fluorinated building blocks. nih.govnih.gov

Synthesis of 2-Trifluoromethyl-2-propanol (B1293914) and its Derivatives

2-Trifluoromethyl-2-propanol serves as a crucial building block and a point of comparison in the study of trifluoromethylated alcohols. Its synthesis is well-established and typically involves the nucleophilic addition of a methyl group to a trifluoromethyl ketone.

A common and effective method for the preparation of 2-trifluoromethyl-2-propanol involves the reaction of methylmagnesium bromide (a Grignard reagent) with 1,1,1-trifluoroacetone (B105887) in an ether solvent. sigmaaldrich.com This reaction proceeds via the nucleophilic attack of the methyl group from the Grignard reagent onto the electrophilic carbonyl carbon of the trifluoroacetone. The resulting alkoxide is then protonated during an aqueous workup to yield the final alcohol product.

Another documented approach utilizes methyllithium (B1224462) in conjunction with trifluoroacetone and trifluorovinyl bromide in ether to produce 2-trifluoromethyl-2-propanol. sigmaaldrich.com This method also relies on the nucleophilic character of the organometallic reagent to introduce the methyl group.

The synthesis of derivatives of 2-trifluoromethyl-2-propanol often involves similar principles, starting from different ketones or employing alternative nucleophiles. For instance, the synthesis of chiral α-trifluoromethyl alcohols can be achieved through enantioselective cross-coupling reactions. nih.govresearchgate.net These methods provide access to a wide array of functionalized molecules with defined stereochemistry, which is of paramount importance in the development of new bioactive compounds.

Table 1: Synthesis of 2-Trifluoromethyl-2-propanol

| Starting Materials | Reagents | Product | Key Features | Reference |

| 1,1,1-Trifluoroacetone, Methylmagnesium bromide | Ether (solvent) | 2-Trifluoromethyl-2-propanol | Grignard reaction, Nucleophilic addition | sigmaaldrich.com |

| Trifluoroacetone, Methyllithium, Trifluorovinyl bromide | Ether (solvent) | 2-Trifluoromethyl-2-propanol | Nucleophilic addition | sigmaaldrich.com |

Routes to Other Bis(trifluoromethyl)propanol Isomers

The synthesis of propanols bearing two trifluoromethyl groups on different carbon atoms presents distinct synthetic challenges compared to the gem-bis(trifluoromethyl) arrangement. The strategies often involve the use of specialized fluorinated building blocks and multi-step reaction sequences.

A notable example is the synthesis of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a widely used solvent and synthetic intermediate. researchgate.net While not a direct isomer of this compound, its synthesis from hexafluoroacetone (B58046) (HFA) via reduction is a key transformation in fluoro-organic chemistry. researchgate.net The preparation of HFA itself can be achieved through various methods, including the oxidation of hexafluoropropylene. researchgate.net

The synthesis of phenyl-substituted bis(trifluoromethyl)propanols, such as 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol, is accomplished through the Friedel-Crafts reaction of hexafluoroacetone with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org This electrophilic aromatic substitution reaction attaches the hexafluoroisopropyl alcohol moiety to the aromatic ring.

Furthermore, the synthesis of styrenes substituted with a bis(trifluoromethyl)methanol group can be achieved via the reaction of the corresponding styryl Grignard reagent with hexafluoroacetone. dtic.mil This approach allows for the regioselective introduction of the fluorinated alcohol functionality onto a vinyl-substituted aromatic ring.

For the synthesis of 3,3-bis(trifluoromethyl)propanol isomers, one could envision a synthetic route starting from a malonic ester derivative bearing two trifluoromethyl groups. Subsequent reduction of the ester functionalities would yield the desired 1,3-diol structure. The synthesis of such precursors can be challenging and may involve the use of specialized fluorinating agents or building blocks containing the bis(trifluoromethyl)methyl moiety.

The synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one, a ketone precursor to a propanol isomer, has been achieved by reacting the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate. google.com Subsequent reduction of the ketone would yield the corresponding propanol.

Table 2: Synthesis of Bis(trifluoromethyl)propanol Isomers and Related Compounds

| Starting Materials | Reagents/Conditions | Product | Synthetic Strategy | Reference |

| Hexafluoroacetone, Benzene | Aluminum chloride | 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol | Friedel-Crafts reaction | orgsyn.org |

| Styryl Grignard reagent, Hexafluoroacetone | - | Ethenyl-α,α-bis(trifluoromethyl)benzenemethanol | Grignard reaction | dtic.mil |

| 3-Trifluoromethylaniline, Isopropenyl acetate | Diazotization, Cu(I)/Cu(II) catalyst | 1-(3-(Trifluoromethyl)phenyl)propan-2-one | Meerwein arylation | google.com |

| Hexafluoropropylene | Oxidation | Hexafluoroacetone | Intermediate synthesis | researchgate.net |

| Hexafluoroacetone | Reduction | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Reduction | researchgate.net |

Reactivity and Mechanistic Studies of 2,2 Bis Trifluoromethyl Propanol

Investigation of Reactive Centers and Functional Group Transformations

The primary reactive centers in 2,2-Bis(trifluoromethyl)propanol are the hydroxyl (-OH) group and, to a lesser extent, the C-H bonds of the methyl group. The two trifluoromethyl (CF₃) groups are generally inert to common chemical transformations but profoundly influence the reactivity of the rest of the molecule.

The strong electron-withdrawing nature of the two CF₃ groups significantly increases the acidity of the hydroxyl proton, making the alcoholate anion readily accessible. This enhanced acidity is a key characteristic, rendering the compound a useful acidic catalyst in certain organic reactions. guidechem.com

Functional group transformations primarily involve the hydroxyl group. Due to the steric hindrance and the deactivating effect of the adjacent CF₃ groups, direct nucleophilic substitution at the tertiary carbon is challenging. However, the hydroxyl group can be readily deprotonated to form the corresponding alkoxide, which can then act as a nucleophile in various reactions. Additionally, the hydroxyl group can be transformed into a better leaving group to facilitate substitution or elimination reactions, although the specifics of such transformations for this particular alcohol are not extensively documented in publicly available research.

Role in Nucleophilic and Electrophilic Reaction Systems

The dual nature of this compound allows it to participate in both nucleophilic and electrophilic reaction systems, primarily dictated by the reaction conditions.

As a Nucleophile: Upon deprotonation, the resulting 2,2-bis(trifluoromethyl)propoxide anion is a competent, albeit sterically hindered, nucleophile. Its nucleophilicity is somewhat attenuated by the electron-withdrawing CF₃ groups, which stabilize the negative charge on the oxygen atom.

As an Electrophile/Activator: The high acidity and strong hydrogen-bond donating ability of the hydroxyl group enable this compound to act as a proton donor, activating electrophiles in various reactions. guidechem.com Fluorinated alcohols, in general, are known to promote reactions that typically require Lewis or Brønsted acids by stabilizing cationic intermediates or activating functional groups through hydrogen bonding.

The trifluoromethyl groups themselves contribute to the electrophilic character of the molecule. The carbon atoms of the CF₃ groups are electron-deficient and could potentially interact with strong nucleophiles, although such reactivity is not commonly exploited.

Intramolecular Interactions and Their Influence on Reactivity

Intramolecular interactions within this compound, though not extensively detailed in dedicated studies, can be inferred from the behavior of similar fluorinated alcohols. The primary intramolecular interaction of note is the potential for hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl groups, forming a five-membered ring.

Spectroscopic and computational studies on similar fluorinated propanols have investigated the conformational preferences and the existence of such intramolecular hydrogen bonds. acs.org These interactions can influence the molecule's conformational equilibrium, which in turn can affect its reactivity and its ability to interact with other molecules or enzyme active sites. The stability of such intramolecular hydrogen bonds is often debated and is dependent on the solvent environment. jchemrev.com

The presence of these intramolecular interactions can modulate the acidity of the hydroxyl group and the accessibility of the oxygen's lone pairs, thereby influencing the molecule's nucleophilicity and its capacity as a hydrogen-bond donor in intermolecular interactions.

Enzyme-Catalyzed Transformations and Chiral Selectivity

Chloroperoxidase is known to exhibit high prochiral selectivity in the oxidation of alcohols. This selectivity is governed by the specific orientation of the substrate within the enzyme's active site. For an achiral alcohol to undergo enantioselective oxidation, the enzyme must differentiate between two prochiral hydrogens or groups. In the case of primary alcohols, this involves the selective abstraction of either the pro-R or pro-S hydrogen atom.

While no direct data exists for this compound, studies on other alcohols have shown that the interaction between the substrate's hydroxyl group and specific amino acid residues in the active site is a primary determinant of this selectivity.

The active site of chloroperoxidase contains a crucial glutamic acid residue (Glu183) that acts as an acid-base catalyst. nih.govnih.gov The interaction between the hydroxyl group of an alcohol substrate and this Glu183 residue is critical for positioning the substrate correctly for oxidation by the activated heme center. This hydrogen bonding interaction helps to orient the alcohol in a way that facilitates the stereoselective transfer of a hydride from the alcohol's α-carbon to the ferryl oxygen of the enzyme's compound I intermediate.

For a substrate like this compound, the increased acidity of its hydroxyl group would likely lead to a strong interaction with the Glu183 residue. The bulky and electronically demanding trifluoromethyl groups would also play a significant role in determining the precise binding orientation within the hydrophobic pocket of the active site, thereby influencing both the feasibility and the potential enantioselectivity of the oxidation. However, without specific experimental data, the outcome of such a reaction remains speculative.

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy for Conformational and Hydrogen Bonding Analysis

Vibrational spectroscopy is a powerful tool for investigating the conformational isomers and the nature of hydrogen bonding in fluorinated alcohols like 2,2-Bis(trifluoromethyl)propanol.

Fourier Transform Infrared (FTIR) Spectroscopy of OH-Stretching Frequencies

Fourier Transform Infrared (FTIR) spectroscopy of this compound reveals important information about its hydroxyl (OH) group. In the gas phase or in dilute non-polar solvents, a sharp absorption band corresponding to the free, non-hydrogen-bonded OH-stretching vibration is expected. However, in the liquid state or in concentrated solutions, this band becomes significantly broadened and shifts to a lower frequency (a red shift) due to the formation of intermolecular hydrogen bonds. nist.govresearchgate.net The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the adjacent carbon atom significantly increases the acidity of the hydroxyl proton, influencing the strength and nature of these hydrogen bonds.

For comparison, the typical OH-stretching frequency for a simple tertiary alcohol like 2-methyl-2-propanol in its liquid state shows a broad absorption due to hydrogen bonding. nist.gov In fluorinated alcohols, the position and shape of this band are highly sensitive to the degree and position of fluorine substitution.

Analysis of OH Frequency Shifts and Intensity Enhancements in Fluorinated Propanols

The introduction of fluorine atoms into an alcohol has a profound effect on the OH-stretching frequency. Studies on related fluorinated propanols, such as 1,1,1-trifluoro-2-propanol (B1217171) (TFIP) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have shown that fluorination leads to a significant shift in the OH frequency and an enhancement in its absorption intensity. nih.govrsc.org The electron-withdrawing nature of the trifluoromethyl groups enhances the polarity of the O-H bond, making the hydroxyl group a stronger hydrogen bond donor.

This increased acidity leads to stronger hydrogen bonds, which in turn causes a larger red shift of the OH-stretching frequency compared to non-fluorinated analogs. While a specific experimental spectrum for this compound is not detailed in the reviewed literature, the trend suggests that its OH-stretching frequency in a condensed phase would be significantly shifted to lower wavenumbers compared to 2-propanol.

| Compound | Typical OH-Stretching Region (cm⁻¹) (Condensed Phase) | Key Observations |

| 2-Propanol | ~3200-3500 (broad) | Broad absorption due to standard hydrogen bonding. nist.gov |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Lower frequency shift compared to 2-propanol | Enhanced hydrogen bond strength due to two CF₃ groups. rsc.org |

| This compound | Predicted to be significantly red-shifted | The two CF₃ groups on the same carbon as the hydroxyl group are expected to strongly enhance hydrogen bond donor capacity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about its fluorine, proton, and carbon environments.

Fluorine-19 NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov For this compound, the two trifluoromethyl (CF₃) groups are chemically equivalent due to the molecule's symmetry. Consequently, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly indicative of the electronic environment of the CF₃ groups. nih.gov

The chemical shift for trifluoromethyl groups can vary, but for compounds with a CF₃ group attached to a tertiary alcohol carbon, the signal is expected in a specific region of the ¹⁹F NMR spectrum. For reference, trifluorotoluene shows a ¹⁹F chemical shift at -63.72 ppm relative to CFCl₃. colorado.edu Given the electronic environment in this compound, a distinct chemical shift would be observed, confirming the presence and equivalence of the two CF₃ groups.

Proton and Carbon-13 NMR for Molecular Structure Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information to confirm the molecular structure of this compound.

The ¹H NMR spectrum is expected to be relatively simple. The protons of the two equivalent trifluoromethyl groups are not visible in ¹H NMR. The spectrum would primarily show a signal for the hydroxyl (OH) proton and a signal for the methyl (CH₃) protons. The chemical shift of the OH proton can vary depending on solvent, concentration, and temperature due to hydrogen bonding. The methyl protons would likely appear as a singlet, as there are no adjacent protons to cause splitting.

The ¹³C NMR spectrum provides information about the carbon skeleton. It is expected to show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the two trifluoromethyl groups would be equivalent, as would the carbon atoms of the two methyl groups attached to the central carbon. The quaternary carbon bonded to the hydroxyl group and the trifluoromethyl groups would also give a characteristic signal, likely with a smaller intensity. chemicalbook.com

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| OH | Variable | Singlet | Hydroxyl Proton |

| CH₃ | ~1.5 | Singlet | Methyl Protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-OH | ~70-80 | Quaternary Carbon |

| CF₃ | ~120-130 (quartet due to ¹JCF coupling) | Trifluoromethyl Carbons |

| CH₃ | ~20-30 | Methyl Carbons |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. For this compound (C₅H₆F₆O), the molecular weight is 196.09 g/mol . thermofisher.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. However, for alcohols, the molecular ion peak is often weak or absent. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include the loss of an alkyl group or the loss of a water molecule.

For this compound, key fragmentation peaks would be anticipated corresponding to the loss of:

A trifluoromethyl group (•CF₃), leading to a fragment ion at m/z 127.

A methyl group (•CH₃), resulting in a fragment at m/z 181.

A water molecule (H₂O), which is a common rearrangement for alcohols, giving a fragment at m/z 178.

The most stable fragments will typically produce the most intense peaks in the spectrum. The presence of the highly stable trifluoromethyl cation or related fragments could also be a significant feature of the mass spectrum.

Expected Fragmentation of this compound

| Fragment Ion | m/z (Mass/Charge Ratio) | Corresponding Neutral Loss |

| [C₅H₆F₆O]⁺ | 196 | (Molecular Ion) |

| [C₄H₆F₃O]⁺ | 127 | •CF₃ |

| [C₄H₃F₆O]⁺ | 181 | •CH₃ |

| [C₅H₄F₆]⁺ | 178 | H₂O |

Thermal Analysis Techniques in Polymer Studies

Thermal analysis techniques are pivotal in polymer science for characterizing material properties as a function of temperature. These methods measure changes in a polymer's physical or chemical properties, such as heat flow, weight, or mechanical behavior, during a controlled temperature program. Among these, Differential Scanning Calorimetry (DSC) is a cornerstone technique for understanding the thermal transitions that define a polymer's processing window and end-use performance.

Differential Scanning Calorimetry (DSC) is a widely utilized thermal analysis technique that measures the difference in heat flow required to increase the temperature of a polymer sample and a reference material as a function of temperature. hu-berlin.deresearchgate.net The sample and reference are subjected to the same controlled temperature program, and the differential heat flow provides quantitative and qualitative information about thermal events within the polymer. netzsch.com

The primary output of a DSC experiment is a thermogram, which plots heat flow against temperature. This plot reveals key thermal transitions in polymers:

Glass Transition (Tg): This is a reversible transition in amorphous polymers (or the amorphous regions of semi-crystalline polymers) from a hard, rigid, glassy state to a more flexible, rubbery state. researchgate.net It is observed as a step-like change in the baseline of the DSC curve, reflecting a change in the material's heat capacity. hu-berlin.de The incorporation of bulky, rigid structural units into a polymer backbone, such as the this compound moiety, can significantly influence the Tg. The two trifluoromethyl (-CF3) groups are sterically hindering and increase the rotational energy barrier of the polymer chain, leading to a higher glass transition temperature.

Crystallization (Tc): Upon cooling from the melt, polymer chains can organize into ordered crystalline structures. This process is exothermic and appears as a peak on the DSC curve.

Melting (Tm): When a semi-crystalline polymer is heated, its crystalline regions melt and transition to a disordered, viscous liquid state. This is an endothermic process, appearing as a trough or peak on the DSC thermogram, depending on instrument convention. hu-berlin.de

The introduction of the hexafluoroisopropylidene group, which is structurally related to this compound, into polymer backbones has been a subject of significant research, particularly in high-performance polymers like polyimides. This group imparts unique properties, including increased thermal stability, improved solubility, and a higher glass transition temperature. The bulky trifluoromethyl groups restrict the segmental motion of the polymer chains, thus requiring more thermal energy for the transition from the glassy to the rubbery state.

Research on polyimides has demonstrated a clear relationship between the rigidity of the polymer backbone and the resulting glass transition temperature. In studies where the hexafluoroisopropylidene bridge is incorporated into the dianhydride component of the polyimide, a significant increase in Tg is observed compared to more flexible linkages. The rigidity of the diamine component also plays a crucial role; a more rigid diamine will further elevate the Tg of the resulting polymer. researchgate.net

Table 1: Effect of Diamine Component Rigidity on the Glass Transition Temperature (Tg) of Polyimides Containing the Hexafluoroisopropylidene Bridge

| Diamine Component Structure | Rigidity Parameter | Glass Transition Temperature (Tg) (°C) |

| Flexible Diamine 1 | Low | 250 |

| Flexible Diamine 2 | Medium-Low | 280 |

| Rigid Diamine 1 | Medium | 310 |

| Rigid Diamine 2 | High | 340 |

| Very Rigid Diamine | Very High | 370 |

This table is generated based on the trends described in research literature where increasing the rigidity of the diamine component in polyimides with a hexafluoroisopropylidene bridge leads to a higher glass transition temperature. researchgate.net The specific values are illustrative of this established relationship.

The data clearly shows that the presence of the bulky and rigid hexafluoroisopropylidene group, derived from monomers related to this compound, consistently results in polymers with high glass transition temperatures. DSC is the primary analytical tool used to accurately measure these transitions and establish structure-property relationships in these advanced materials. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of molecules like 2,2-Bis(trifluoromethyl)propanol. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can optimize the molecule's three-dimensional geometry and compute its fundamental electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT application. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net For this alcohol, the MEP would show a significant negative potential around the highly electronegative fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, a positive potential would be located on the hydroxyl hydrogen, highlighting its acidic nature and susceptibility to nucleophilic attack. nih.gov These computational tools provide a detailed picture of the molecule's reactivity profile. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties from DFT

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered due to inductive effects of CF₃ groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered, enhancing electrophilicity at adjacent carbons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Expected to be relatively large, suggesting high stability. |

| MEP Negative Region | Electron-rich areas, susceptible to electrophilic attack. | Concentrated on oxygen and fluorine atoms. |

Non-Covalent Interaction (NCI) Analysis for Intramolecular Hydrogen Bonding

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. For this compound, NCI analysis is particularly useful for investigating the possibility of an intramolecular hydrogen bond between the hydroxyl proton (-OH) and one of the fluorine atoms of a trifluoromethyl group (-CF₃).

Such an interaction would take the form of an O-H···F-C bond, which would constrain the molecule's conformation. NCI plots, based on the electron density and its derivatives, can reveal regions of weak attractive or repulsive forces. An intramolecular hydrogen bond would appear as a distinct, disc-like region of attraction between the H and F atoms. However, studies on similar molecules, like 2-halophenols, suggest that such O-H···F intramolecular hydrogen bonds are often very weak or non-existent. rsc.org The geometric constraints and the relatively poor hydrogen-bond accepting ability of fluorine attached to a carbon may prevent a strong, stabilizing interaction from forming. NCI analysis provides the definitive tool to confirm the presence and characterize the nature—attractive or repulsive (steric clash)—of this potential intramolecular interaction.

Quantum Chemical Calculations for Conformational Energetics

The flexibility of this compound allows it to exist in several different spatial arrangements, or conformations, which arise from the rotation around its single bonds. Quantum chemical calculations are essential for determining the relative energies of these conformers and identifying the most stable structures. acs.orglibretexts.org

The key dihedral angles that define the conformation of this molecule are the O-C2-C1-C(H3) and H-O-C2-C1 angles. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers, often named based on the relative positions of the substituent groups (e.g., gauche or anti). libretexts.orgacs.org

For fluorinated alcohols, stereoelectronic effects, such as the gauche effect, can play a significant role in determining conformational preferences. nih.gov The calculations would likely show that steric repulsion between the bulky CF₃ groups and the methyl group is a major factor in destabilizing certain eclipsed conformations. The most stable conformer will represent a balance between minimizing steric hindrance and optimizing any weak intramolecular interactions. acs.orgnih.gov

Table 2: Representative Conformational Analysis Data

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 (Reference) | High |

| Gauche 1 | ~60° | > 0 | Moderate |

| Gauche 2 | ~-60° | > 0 | Moderate |

| Eclipsed | ~0°, 120° | High | Low |

Theoretical Prediction of Physical and Chemical Properties

Computational methods are highly effective for predicting key physicochemical properties like acidity (pKa) and polarity. The acidity of an alcohol is determined by the stability of its conjugate base (alkoxide). The two strongly electron-withdrawing trifluoromethyl groups in this compound significantly stabilize the resulting alkoxide anion through the inductive effect, thereby increasing the alcohol's acidity compared to non-fluorinated analogs like tert-butanol.

The pKa can be calculated using thermodynamic cycles (e.g., the direct method) that compute the Gibbs free energy of the deprotonation reaction in a simulated solvent environment. acs.orgyoutube.com These calculations require a reliable continuum solvent model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), to account for solvent effects. nih.govresearchgate.net For this compound, a predicted pKa value is approximately 10.35, indicating it is a considerably stronger acid than simple alkanols. chemicalbook.com

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Comment |

|---|---|---|

| pKa | ~10.35 | Predicted computationally, reflecting strong inductive effect of two CF₃ groups. chemicalbook.com |

| Dipole Moment | Not available | Expected to be significant due to multiple polar C-F bonds. Calculated via DFT. |

The behavior of this compound in solution is governed by its interactions with solvent molecules. Computational simulations can model these effects at both a macroscopic and microscopic level.

Continuum solvation models are used to calculate the bulk electrostatic effects of a solvent on the solute, which is crucial for pKa predictions and understanding reaction thermodynamics in solution. diva-portal.orgscm.com

For a more detailed view, molecular dynamics (MD) simulations can be employed. nih.gov In an MD simulation, a box of explicit solvent molecules (e.g., water) is modeled around the solute. By calculating the forces between all atoms and integrating Newton's equations of motion, the dynamic behavior of the system can be observed over time. Such simulations can reveal specific intermolecular interactions, like hydrogen bonds between the alcohol's hydroxyl group and solvent molecules. researchgate.netrsc.org They can also show how the fluorinated groups influence the local solvent structure and whether the alcohol molecules tend to self-aggregate, as has been observed for similar fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govacs.org These simulations are vital for understanding the compound's solubility, miscibility, and role as a solvent or co-solvent. nih.gov

Applications in Advanced Organic Synthesis and Pharmaceutical Chemistry

2,2-Bis(trifluoromethyl)propanol as a Versatile Synthetic Building Block

This compound is recognized as a versatile liquid building block for the development of a wide range of compounds, particularly in the pharmaceutical and agricultural sectors. guidechem.com Its utility stems from the presence of the two potent trifluoromethyl (CF3) groups and a reactive hydroxyl group, allowing it to serve as a precursor for introducing gem-bis(trifluoromethyl) functionality into more complex structures. The strong acidity and stability conferred by the CF3 groups also allow it to function as a catalyst in certain organic reactions. guidechem.com

The trifluoromethyl group is a key pharmacophore in medicinal chemistry. Its introduction can significantly enhance a drug molecule's lipophilicity, metabolic stability, and binding capabilities. While numerous methods exist for trifluoromethylation, the use of building blocks containing pre-installed CF3 groups is a powerful strategy for creating complex fluorinated molecules.

Although direct trifluoromethylation of esters to form trifluoromethyl ketones can be achieved using reagents like fluoroform, this method is not suitable for all substrates, particularly those prone to enolization. An alternative approach involves using building blocks that already contain the trifluoromethyl group. For instance, trifluoromethyl propargylamines have been successfully used to synthesize 1,4-disubstituted 1,2,3-triazoles, which serve as interesting peptidomimetic scaffolds. This highlights the value of starting materials that carry the CF3 moiety for building complex heterocyclic systems.

Similarly, the development of protocols for creating trifluoroethylamines from N-aryl N,O-acetals demonstrates a strategy to build complex amines that are valuable for lead optimization in drug discovery. These methods underscore the importance of having access to a diverse toolkit of fluorinated starting materials, a category to which this compound belongs, to facilitate the construction of intricate, fluorine-containing organic scaffolds.

The synthesis of novel, biologically active compounds often relies on the availability of unique and reactive intermediates. Fluorinated building blocks are instrumental in this process. For example, the synthesis of trifluoromethylated imidazole (B134444) derivatives has been achieved through one-pot reactions involving N-aryl N,O-acetals and Grignard reagents, showcasing a pathway to highly functionalized heterocyclic compounds.

Another critical class of intermediates, secondary trifluoromethylated alkyl bromides, can be synthesized via a catalyst-free decarboxylative strategy. This method uses 2-bromo-3,3,3-trifluoropropene as a radical acceptor to generate a wide array of CF3-containing alkyl bromides with broad functional group tolerance, which are then available for further elaboration into more complex bioactive molecules.

The following table details a synthetic approach to creating trifluoromethyl ketones, which are valuable intermediates in pharmaceutical synthesis, from various methyl esters.

Table 1: Synthesis of Trifluoromethyl Ketones from Methyl Esters

| Entry | Substrate (Methyl Ester) | Product (Trifluoromethyl Ketone) | Yield (%) |

|---|---|---|---|

| 1 | Methyl 2-naphthoate | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | 75 |

| 2 | Methyl 1-naphthoate | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | 37 |

| 3 | Methyl 4-methoxybenzoate | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | 92 |

| 4 | Methyl 4-(trifluoromethyl)benzoate | 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one | 85 |

Data sourced from a study on nucleophilic trifluoromethylation using fluoroform.

Design and Development of Fluorinated Pharmaceuticals

The inclusion of fluorine in drug candidates is a well-established strategy to optimize pharmacological profiles. The trifluoromethyl group, in particular, is prevalent in many approved drugs due to its ability to modulate key properties. The development of novel fluorinated compounds is a major focus of medicinal chemistry.

The exploration of derivatives from fluorinated building blocks is a common approach in drug discovery. For instance, aryl trifluoromethyl tellurides have been synthesized and evaluated for biological activity. Some of these compounds, derived from the trifluoromethyltellurolation of arylsulfonium salts, exhibited excellent anti-tumor activity against HeLa and 4T1 cell lines, demonstrating the potential of novel TeCF3-containing compounds in life sciences.

The synthesis of trifluoromethylpyridine (TFMP) derivatives further illustrates this principle. TFMPs are key structural motifs in numerous active pharmaceutical ingredients. The ability to generate a library of derivatives from a core fluorinated scaffold is essential for structure-activity relationship (SAR) studies and the identification of lead compounds.

The unique electronic properties of fluorinated groups play a critical role in how a molecule interacts with biological targets like enzymes. The difluoromethyl group (CF2H), for example, can act as a bioisostere for a hydroxyl group, while the trifluoromethyl group can modulate the basicity of nearby amines. These modifications influence hydrogen bonding and other non-covalent interactions that govern molecular recognition and enzyme inhibition.

Research into fluorinated scaffolds, such as 7-azaindoles, which are prominent in FDA-approved drugs, often involves synthetic strategies aimed at creating diverse derivatives for biological screening. The development of mild reaction conditions allows for the late-stage functionalization of complex molecules, enabling chemists to fine-tune their properties for enhanced potency and selectivity. The ability of building blocks like this compound to introduce highly fluorinated motifs is therefore valuable for designing molecules with specific target interactions in mind.

Strategies for Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, fluorinated compounds have a significant impact on the agrochemical industry. Many modern pesticides and herbicides contain fluorine to enhance their efficacy and stability. This compound is noted for its use in the synthesis of agrochemicals. guidechem.com

The synthesis of trifluoromethylpyridines is particularly relevant, as these compounds form the basis of numerous commercial agrochemicals. One of the first successful TFMP-containing agrochemicals was fluazifop-butyl, used for controlling weeds in crops. The synthesis of the key intermediate for fluazifop, 2-chloro-5-(trifluoromethyl)pyridine, can be achieved through a one-step vapor-phase reaction.

Alternative strategies involve cyclocondensation reactions using trifluoromethyl-containing building blocks. The table below shows the synthesis of various trifluoromethylpyridine (TFMP) derivatives from different picoline substrates via a vapor-phase reaction.

Table 2: Synthesis of Trifluoromethylpyridine (TFMP) Derivatives

| Substrate (Picoline) | Main Product | Yield (PA%) |

|---|---|---|

| 2-Picoline | 2-TFMP | 82 |

| 3-Picoline | 3-TFMP | 78 |

| 4-Picoline | 4-TFMP | 85 |

| 2-Chloro-3-picoline | 2-Chloro-3-TFMP | 71 |

Data represents Peak Area Percent (PA%) from a study on vapor-phase fluorination.

These synthetic routes demonstrate the industrial importance of producing fluorinated heterocyclic compounds efficiently, a process that relies on the availability of robust fluorinated starting materials.

Contributions to Polymer Science and Materials Engineering

Synthesis of High-Performance Fluorinated Polymers

The introduction of fluorine into polymer chains via monomers derived from or containing the 2,2-bis(trifluoromethyl)propyl moiety has led to the creation of high-performance fluorinated polymers with exceptional properties.

Development of Amorphous Fluoropolymers for Specific Applications

Amorphous fluoropolymers are a class of materials that combine the benefits of fluorination with the processing advantages of amorphous thermoplastics. These polymers are noted for their high optical clarity, solubility in select solvents, and excellent dielectric properties. A prominent example of such materials is the Teflon™ AF family, which are copolymers of tetrafluoroethylene (TFE) and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole. The synthesis of this key dioxole monomer involves the halogenation of 2,2-bis(trifluoromethyl)-1,3-dioxolane. google.com The dioxolane precursor itself can be synthesized through the reaction of hexafluoroacetone (B58046) with ethylene glycol, highlighting a synthetic pathway from hexafluoroacetone-related starting materials. The presence of the bulky bis(trifluoromethyl) groups disrupts chain packing, leading to an amorphous morphology and a high fractional free volume.

Materials for Gas Separation Membranes and Optical Components

The unique properties of amorphous fluoropolymers make them highly suitable for specialized applications such as gas separation membranes and optical components. The high fractional free volume in polymers like Teflon AF results in high gas permeability, a critical factor for efficient gas separation membranes. mdpi.com These membranes are being explored for various industrial gas separations.

In the realm of optical components, the low refractive index and high optical transparency of fluorinated polymers are highly advantageous. Fluorinated polyimides, for instance, are prepared from monomers containing trifluoromethyl groups to achieve low optical loss, making them suitable for optoelectronic applications. titech.ac.jp The incorporation of the 2,2-bis(trifluoromethyl)propyl structure contributes to a lower refractive index and reduced light scattering, which is essential for components like optical waveguides and fibers. chromistechnologies.com

Integration into Advanced Resins for Electronic and Optical Materials

The 2,2-bis(trifluoromethyl)propanol structure has been instrumental in the development of advanced resins with tailored properties for the demanding requirements of the electronics and optics industries.

Fluorinated Epoxy Resins with Tailored Dielectric Properties

In the microelectronics industry, there is a continuous demand for materials with low dielectric constants to reduce signal delay and power consumption in integrated circuits. Fluorinated epoxy resins have emerged as a promising solution. The incorporation of trifluoromethyl groups into the epoxy resin backbone lowers the dielectric constant due to the low polarizability of the C-F bond and the increase in free volume created by the bulky CF3 groups. While direct synthesis from this compound is not commonly documented, the principle of incorporating such fluorinated moieties is well-established for achieving lower dielectric constants in cured epoxy resins.

Polyimides and Polyamides incorporating Bis(trifluoromethyl) Units

Aromatic polyimides and polyamides are renowned for their exceptional thermal stability and mechanical strength. However, their applications can be limited by poor solubility, which makes processing difficult. The introduction of bis(trifluoromethyl) groups, often through the use of specific diamine or dianhydride monomers, has been a successful strategy to overcome this limitation. These bulky, fluorine-containing groups disrupt the intermolecular charge-transfer complexes that contribute to the color and insolubility of traditional polyimides, resulting in polymers that are more soluble in organic solvents and exhibit high optical transparency. researchgate.net

For example, polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) exhibit excellent thermal stability, good mechanical properties, and high optical transparency. nih.gov While the direct synthesis of such diamines from this compound is a complex multi-step process, the functional advantages of the bis(trifluoromethyl) unit are clearly demonstrated in the final polymer properties.

Photoresist Polymer Design and Manufacturing Implications

The hexafluoroalcohol group, the key functional moiety in this compound, has played a critical role in the advancement of photoresist materials for deep-ultraviolet (DUV) and vacuum-ultraviolet (VUV) lithography, particularly at 157 nm.

The development of photolithography at 157 nm required new photoresist polymers with high transparency at this wavelength. Traditional polymer backbones absorb too strongly at 157 nm. Fluoropolymers, and specifically those containing hexafluoroalcohol (HFA) groups, were identified as promising candidates. The HFA group is highly transparent in the VUV region and also imparts aqueous base solubility, a critical property for the development of photoresist patterns.

Novel norbornene and tricyclononene monomers functionalized with hexafluoro-2-propanol substituents have been polymerized with tetrafluoroethylene to create amorphous, alternating copolymers. These copolymers exhibit excellent transparency at 157 nm and have dissolution rates in aqueous tetramethylammonium hydroxide that are significantly higher than corresponding polymers with fewer fluoroalcohol groups. acs.org The hexafluoroisopropanol group, with its strong electron-withdrawing trifluoromethyl substituents, also increases the acidity of the polymer after exposure, which can enhance the sensitivity of chemically amplified resists.

Below is a table summarizing the properties of polymers incorporating bis(trifluoromethyl) or hexafluoroalcohol units, derived from monomers conceptually related to this compound.

| Polymer Class | Key Monomer Component | Relevant Properties | Application |

| Amorphous Fluoropolymer | 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole | High gas permeability, high optical clarity, low refractive index | Gas Separation Membranes, Optical Components |

| Fluorinated Polyimide | 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) | High thermal stability, good solubility, optical transparency, low dielectric constant | Microelectronics, Optoelectronics |

| Photoresist Polymer | Hexafluoroalcohol-functionalized norbornene | High transparency at 157 nm, aqueous base solubility, high dissolution rate | 157 nm Photolithography |

Influence of Fluorination on Polymer Dissolution Behavior and Thermal Stability

The incorporation of fluorine, particularly in the form of trifluoromethyl (-CF3) groups, into polymer structures significantly alters their fundamental properties. This modification, often achieved by synthesizing polymers from monomers containing these fluorinated moieties, has a profound impact on both the dissolution characteristics and thermal stability of the resulting materials. The bulky nature and high electronegativity of the -CF3 groups are key to these enhanced characteristics. Research into aromatic polyimides, a class of high-performance polymers, frequently utilizes fluorinated monomers to improve processability without compromising their desirable thermal properties.

Influence on Polymer Dissolution Behavior

A primary challenge in the application of high-performance polymers like aromatic polyimides is their poor solubility, which complicates processing. The introduction of trifluoromethyl groups is a well-established strategy to overcome this limitation. The bulky -CF3 substituents disrupt the regular, tight packing of polymer chains, thereby increasing the fractional free volume within the material. doi.org This disruption weakens the intermolecular forces, allowing solvent molecules to penetrate the polymer matrix more easily, which leads to enhanced solubility.

Fluorinated polyimides have demonstrated excellent solubility in a wide array of organic solvents. They are readily soluble in aprotic polar solvents such as N-methylpyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). doi.orglew.ro Furthermore, many of these polymers also dissolve in less polar solvents, including m-cresol, pyridine, dioxane, and tetrahydrofuran (THF), with some even showing solubility in dichloromethane and acetone. doi.org This broad solubility profile is a significant advantage, enabling the use of various solution-based processing techniques like solution-casting to produce films and coatings. lew.rontu.edu.tw

| Polymer Type | NMP | DMAc | DMF | DMSO | m-Cresol | THF | Dichloromethane |

|---|---|---|---|---|---|---|---|

| Polyimides with -CF3 groups | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |

| Analogous non-fluorinated Polyimides | Insoluble | Insoluble | Insoluble | Insoluble | Partially Soluble | Insoluble | Insoluble |

Influence on Thermal Stability

Specific research findings quantify this high stability. For instance, a series of fluorinated polyimides derived from the diamine monomer 2,2-bis(4-(4-aminophenylsulfonyl)phenyl)hexafluoropropane (BASA) exhibited temperatures for 5% weight loss (T5%) in the range of 530–540°C and 10% weight loss (T10%) between 545–560°C. rsc.org Other studies on different fluorinated polyimides report decomposition temperatures for 10% weight loss to be above 520°C. ntu.edu.tw The glass transition temperatures (Tg), which indicate the point of softening, also remain high, with values typically ranging from 222°C to over 300°C, confirming that the polymers retain their structural integrity at high service temperatures. doi.orgntu.edu.twrsc.org

| Fluorinated Polymer Designation | Glass Transition Temp. (Tg) | Temp. at 5% Weight Loss (T5%) | Temp. at 10% Weight Loss (T10%) | Reference |

|---|---|---|---|---|

| BASA-6FDA | 296°C | 540°C | 560°C | rsc.org |

| BASA-BPADA | 246°C | 530°C | 545°C | rsc.org |

| Polyimide Va | 300°C | >500°C | Not Reported | doi.org |

| Polyimide 9e | 280°C | Not Reported | >520°C | ntu.edu.tw |

| Fused-Ring Polyimide | Not Reported | 490-500°C | Not Reported | lew.ro |

Investigation of Solvent Properties and Their Academic Impact

2,2-Bis(trifluoromethyl)propanol as a Distinctive Solvent Medium

This compound, a member of the fluorinated alcohol family, has garnered attention in academic research for its unique solvent properties. These properties, which include strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity, set it apart from conventional protic and aprotic solvents. researchgate.netacs.org The presence of two trifluoromethyl groups significantly influences its electronic characteristics, enhancing its acidity compared to non-fluorinated analogs. acs.org

The distinct nature of fluorinated alcohols like this compound allows them to serve as more than just a passive medium for chemical reactions. They can actively participate in and promote reactions, often in the absence of a catalyst. researchgate.net Their ability to stabilize charged intermediates and transition states through strong hydrogen bonding is a key factor in their efficacy as solvents. This has led to their use in a variety of synthetic transformations, where they can lead to improved yields and selectivities.

The physical properties of fluorinated alcohols are also noteworthy. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a close structural relative of this compound, has a pKa of 9.3, making it significantly more acidic than non-fluorinated alcohols. acs.org This increased acidity, coupled with its low nucleophilicity, prevents it from participating in unwanted side reactions. acs.org These characteristics are shared among many fluorinated alcohols and are central to their utility as specialized solvents in organic synthesis.

| Property | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | 2,2,2-trifluoroethanol (B45653) (TFE) |

| pKa | 9.3 | 12.4 |

| Boiling Point (°C) | 59 | 74-78 |

| Density (g/mL) | 1.596 | 1.38 |

This table presents a comparison of the physical properties of HFIP and TFE, two commonly used fluorinated alcohols that share characteristics with this compound. acs.org

Role of Fluorinated Alcohols in Modulating Reaction Kinetics and Selectivity

The use of fluorinated alcohols as solvents can have a profound impact on the kinetics and selectivity of chemical reactions. rsc.orgrsc.org Their ability to act as potent hydrogen bond donors allows them to activate substrates and catalysts, leading to rate enhancements and altered reaction outcomes. nih.gov In many cases, reactions that are sluggish or unselective in conventional solvents proceed efficiently and with high selectivity in fluorinated alcohols. rsc.org

A prime example of this is in the realm of C-H bond activation and functionalization. rsc.orgrsc.org Research has shown that solvents like HFIP are crucial for achieving high yields and site-selectivity in palladium-catalyzed C-H activation reactions. rsc.org The fluorinated alcohol is believed to coordinate to the metal catalyst, thereby influencing the geometry of the transition state and stabilizing key intermediates. rsc.org This can lead to transformations that are otherwise difficult to achieve.

Furthermore, fluorinated alcohols have been shown to promote nucleophilic substitution reactions of allylic alcohols, even in the absence of a metal catalyst. acs.org In these cases, the solvent itself activates the alcohol substrate through hydrogen bonding, facilitating the departure of the hydroxyl group and subsequent attack by a nucleophile. acs.org The choice of fluorinated alcohol can also influence the reaction pathway, leading to different products under otherwise identical conditions.

The following table provides examples of how the choice of solvent can impact the yield of a reaction:

| Reaction | Solvent | Yield (%) |

| Cobaltaelectro-catalyzed C-H/N-H activation | MeOH, MeCN, DMSO, DMF, H₂O | No reactivity |

| HFIP | Reactivity observed | |

| TFE | Higher reactivity than HFIP |

This table illustrates the critical role of fluorinated alcohols in enabling a specific C-H activation reaction where other common solvents failed. acs.org

Studies on Hydrogen Bonding Networks in Fluorinated Alcohol Solutions

The unique properties of fluorinated alcohols are intrinsically linked to their capacity to form strong and intricate hydrogen bonding networks. acs.orgmdpi.com The electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton, making these alcohols powerful hydrogen bond donors. mdpi.com This enhanced hydrogen bonding capability influences the structure and dynamics of the solvent and its interactions with solutes.

Spectroscopic studies, such as Fourier transform infrared (FTIR) spectroscopy, have been employed to investigate the hydrogen bonding in fluorinated alcohols and their clusters. acs.orggoettingen-research-online.de These studies reveal information about the strength of the hydrogen bonds and the preferred geometries of the resulting aggregates. acs.orggoettingen-research-online.de The presence of fluorine atoms has been shown to enhance the strength of the hydrogen bonds compared to their non-fluorinated counterparts. osti.gov

Molecular dynamics simulations have provided further insights into the structure of fluorinated alcohol solutions. mdpi.com These studies have shown that in aqueous solutions, fluorinated alcohols can enhance the structure of water and that the alcohol-water interaction is stronger for fluorinated alcohols than for aliphatic alcohols. mdpi.com This is attributed to the electronegativity and electron-withdrawing effect of the fluorine atoms. mdpi.com The ability of fluorinated alcohols to form these robust hydrogen bonding networks is a key factor in their ability to stabilize ions and polar species in solution, which in turn affects reaction rates and equilibria. acs.org

Solubility Modeling and Solvent Effect Analysis in Binary Mixtures

The solubility of solutes in fluorinated alcohols and their binary mixtures is a critical aspect of their application as reaction media. The unique solvent properties of fluorinated alcohols, such as their high polarity and hydrogen bonding ability, can lead to preferential solvation of solutes, which can significantly impact reaction outcomes. acs.org For instance, in a mixed solvent system, the fluorinated alcohol may preferentially solvate a reactive intermediate, thereby stabilizing it and influencing the reaction pathway.

The addition of bulky fluorinated alcohols to aprotic solvents has been shown to increase the solubility of salts like potassium fluoride (B91410) (KF) by strongly solvating the fluoride ion through hydrogen bonding. acs.org This enhanced solubility and specific solvation can lead to increased reaction rates and improved selectivity in processes such as nucleophilic fluorination. acs.org

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Sustainable Production

A significant focus of future research is the development of more sustainable and efficient synthetic routes to 2,2-Bis(trifluoromethyl)propanol. Traditional synthesis methods can be energy-intensive and may utilize hazardous reagents. Emerging research trends are therefore centered on green chemistry principles to minimize environmental impact.

One promising avenue is the exploration of solvent-free reactions, which can reduce waste and energy consumption. For example, carrying out reactions by simple grinding at room temperature without a solvent is a technique gaining traction for its efficiency and environmental benefits. iosrjournals.org The use of greener solvents, such as those derived from bio-based sources, is also a key area of investigation in the synthesis of complex organic molecules. semanticscholar.org

Furthermore, biocatalysis, which employs enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to conventional chemical processes. iosrjournals.org The development of enzymatic processes for the synthesis of chiral alcohols is already a significant area in the pharmaceutical industry. The application of similar biocatalytic methods to the production of fluorinated alcohols like this compound could lead to more sustainable manufacturing processes.

Future research will likely focus on adapting these green methodologies to the specific synthesis of this compound, aiming for higher yields, reduced energy costs, and a minimal environmental footprint.

Advanced Characterization of Dynamic Molecular Processes

A deeper understanding of the molecular structure and dynamics of this compound is crucial for the development of its applications. Future research will increasingly rely on advanced analytical techniques to probe its behavior at the molecular level.

Spectroscopic methods such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are fundamental tools for elucidating the structural and electronic properties of molecules. nih.gov High-resolution mass spectrometry will also continue to be essential for detailed molecular characterization. acs.org

The integration of computational methods with experimental spectroscopy is an emerging trend that provides deeper insights. For instance, Density Functional Theory (DFT) calculations can be used to predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments and understand the effects of the trifluoromethyl groups on the molecule's properties. mdpi.comresearchgate.net This combined approach allows for a more comprehensive analysis of bond lengths, bond angles, and the distribution of electron density within the molecule, which are critical for understanding its reactivity and interactions. nih.gov

Future studies will likely employ a suite of these advanced spectroscopic and computational tools to investigate the dynamic processes of this compound, including its interactions with other molecules and its behavior in different environments.

High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov This makes trifluoromethyl-containing compounds, including derivatives of this compound, attractive candidates for inclusion in drug discovery programs.

High-throughput screening (HTS) is a key technology in modern drug discovery, allowing for the rapid testing of large libraries of compounds against biological targets. nih.govopentrons.com The incorporation of fragments derived from this compound into combinatorial libraries could lead to the identification of novel hit compounds for a variety of therapeutic targets. embl.org The unique steric and electronic properties of the bis(trifluoromethyl)methyl group could provide access to new chemical space and lead to interactions with biological targets that are not achievable with other functional groups.

A recent example of the utility of trifluoromethyl groups in drug discovery is the development of protein disulfide isomerase (PDI) inhibitors containing a 2-trifluoromethyl acrylamide (B121943) "warhead". nih.gov This highlights the potential for incorporating trifluoromethyl groups into targeted covalent inhibitors.

Future research in this area will likely involve the design and synthesis of combinatorial libraries incorporating the 2,2-bis(trifluoromethyl)propyl moiety for screening against a wide range of biological targets. This approach, combined with advanced HTS techniques, could accelerate the discovery of new drug candidates.

Expansion into Novel Materials Science Applications

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and specific optical and electrical characteristics. pageplace.demdpi.com this compound and its derivatives are valuable building blocks for the creation of new high-performance fluorinated polymers.

One area of active research is the development of fluoropolymers for advanced applications in the electronics industry. For example, copolymers containing hexafluoro-2-propanol substituents have been investigated for use as photoresists in semiconductor photolithography due to their improved transparency at deep-UV wavelengths. acs.org

Fluorinated poly(arylene ether)s containing pendent trifluoromethyl groups have also been synthesized and shown to exhibit high thermal stability and solubility in a range of organic solvents, making them suitable for creating robust thin films with potential applications in electronics and as gas separation membranes. acs.orgacs.org

Future research will likely focus on the synthesis of novel monomers derived from this compound and their polymerization to create new materials with tailored properties. This could include the development of polymers with enhanced thermal and chemical resistance, low dielectric constants for microelectronics, and specific permeabilities for membrane applications. The versatility of fluorinated polymers suggests that there is significant potential for the expansion of this compound into new areas of materials science. pageplace.denih.gov

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental investigation is becoming increasingly important for accelerating scientific discovery. In the context of this compound, an interdisciplinary approach that combines theoretical calculations with laboratory experiments is poised to provide a deeper understanding of its properties and reactivity.

Density Functional Theory (DFT) is a powerful computational tool that can be used to model the electronic structure, spectroscopic properties, and reaction mechanisms of molecules. acs.orgarxiv.org For example, DFT calculations have been used to study the thermochemistry of alcohol dehydration reactions and to analyze the spectroscopic profiles of complex organic molecules. mdpi.comresearchgate.netarxiv.org

By applying these computational methods to this compound, researchers can predict its behavior in different chemical environments and design experiments to test these predictions. This integrated approach can be particularly valuable for understanding reaction pathways for the synthesis of new derivatives and for predicting the properties of novel materials incorporating this compound.

Future research will likely see a greater emphasis on this interdisciplinary approach. For instance, computational screening of potential catalysts for the sustainable synthesis of this compound could guide experimental efforts. Similarly, modeling the properties of new polymers derived from this alcohol can help to prioritize synthetic targets for materials with specific desired characteristics. This combination of in silico and experimental work will be crucial for unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. How can the structure of 2,2-bis(trifluoromethyl)propanol be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra. The two equivalent trifluoromethyl groups () will show a singlet in NMR at ~-63 ppm (referencing CFC). In NMR, the hydroxyl proton () appears as a broad singlet (~2.5 ppm), while the central methylene protons () resonate as a singlet (~1.5 ppm) due to symmetry .

- FTIR : Confirm the presence of hydroxyl () stretching at ~3400–3600 cm and strong stretching vibrations at 1100–1250 cm .

Q. What synthetic routes are reliable for producing high-purity this compound?

- Methodological Answer :

- Fluorination of Acetone Derivatives : React hexafluoroacetone with a Grignard reagent (e.g., ) under anhydrous conditions. The intermediate is hydrolyzed with dilute HCl to yield the alcohol.

- Purification : Distill under reduced pressure (bp ~159–160°C) and use molecular sieves to remove residual moisture. Purity (>98%) is confirmed via GC-MS or NMR .

Advanced Research Questions

Q. How does this compound influence the thermal stability of fluorinated polyimides?

- Methodological Answer :

- Polymer Synthesis : Incorporate the compound as a monomer in polyimide synthesis via condensation with dianhydrides (e.g., pyromellitic dianhydride).